Molecular weight and formula of N,O-Ditrityl (E)-Cefdinir
Molecular weight and formula of N,O-Ditrityl (E)-Cefdinir
An In-Depth Technical Guide to N,O-Ditrityl (E)-Cefdinir: A Key Protected Intermediate in Pharmaceutical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of N,O-Ditrityl (E)-Cefdinir, a critical protected intermediate in the synthesis of Cefdinir. Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[][2]. The complexity of the Cefdinir molecule, which features multiple reactive functional groups, necessitates a strategic use of protecting groups to achieve high yields and purity in its chemical synthesis[3][4]. This document, intended for researchers, chemists, and drug development professionals, details the fundamental properties, synthesis, and deprotection of N,O-Ditrityl (E)-Cefdinir, grounding the discussion in the principles of synthetic organic chemistry and process optimization.
The Strategic Imperative for Protecting Groups in Cefdinir Synthesis
The chemical structure of Cefdinir, [6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, contains several nucleophilic sites, including a primary amine on the aminothiazole ring and a hydroxyl group on the oxime moiety[5][6]. During multi-step synthesis, these groups can react undesirably with acylating agents or other electrophiles, leading to a mixture of impurities that are difficult to separate from the final active pharmaceutical ingredient (API)[7][8].
To circumvent these side reactions, protecting groups are employed. The trityl (triphenylmethyl, Tr) group is an ideal choice for protecting amines and hydroxyl groups in this context. Its significant steric bulk can prevent unwanted intermolecular reactions and even intramolecular cyclizations[9][10]. Furthermore, the trityl group is highly acid-labile, meaning it can be removed under very mild acidic conditions that do not compromise the integrity of the sensitive β-lactam core of the cephalosporin[9][11][12]. The formation of N,O-Ditrityl (E)-Cefdinir, where both the aminothiazole nitrogen and the oxime oxygen are protected, represents a key strategic step in ensuring a high-fidelity synthesis of Cefdinir[3].
Core Physicochemical Properties
The fundamental molecular characteristics of N,O-Ditrityl (E)-Cefdinir are summarized below. These values are calculated based on the addition of two trityl groups to the parent Cefdinir molecule.
| Property | Value | Source / Method |
| Full Chemical Name | (6R,7R)-3-Ethenyl-8-oxo-7-[[(2Z)-2-[(triphenylmethoxy)imino]-2-[2-(triphenylmethylamino)-1,3-thiazol-4-yl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | IUPAC Nomenclature |
| Parent API | Cefdinir | [6][13][14] |
| Parent API CAS | 91832-40-5 | [6][14] |
| Molecular Formula | C₅₂H₄₁N₅O₅S₂ | Calculation |
| Molecular Weight | 880.06 g/mol | Calculation |
Note: The molecular formula and weight are derived from the structure of Cefdinir (C₁₄H₁₃N₅O₅S₂) and the addition of two trityl (C₁₉H₁₅) groups with the corresponding loss of two protons.
Synthetic Workflow and Methodologies
The synthesis of N,O-Ditrityl (E)-Cefdinir involves the selective protection of the primary amine and hydroxyl groups of Cefdinir. The subsequent removal of these protecting groups is a critical final step to yield the pure API.
Protection Protocol: Synthesis of N,O-Ditrityl (E)-Cefdinir
The following protocol outlines a standard laboratory procedure for the tritylation of Cefdinir. The key principle is the reaction of the nucleophilic N-H and O-H bonds with an electrophilic trityl source, such as trityl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolution: Suspend Cefdinir (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 equiv), to the suspension and stir until a clear solution is obtained.
-
Tritylation: To the stirred solution, add Trityl Chloride (Tr-Cl) (2.1-2.3 equiv) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired N,O-Ditrityl (E)-Cefdinir.
Causality and Rationale:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of Trityl Chloride.
-
Non-nucleophilic Base: TEA or DIPEA act solely as proton scavengers. Using a nucleophilic base could lead to competitive reactions with the Trityl Chloride.
-
Stoichiometry: A slight excess of the tritylating agent and base is used to drive the reaction to completion.
-
Chromatography: Necessary to separate the desired ditritylated product from mono-tritylated intermediates and unreacted starting materials.
Deprotection Protocol: Cleavage of Trityl Groups to Yield Cefdinir
The removal of the trityl groups is achieved under mild acidic conditions. The mechanism relies on the extreme stability of the triphenylmethyl carbocation, which readily forms upon protonation of the ether and amine linkages.
Experimental Protocol:
-
Dissolution: Dissolve the purified N,O-Ditrityl (E)-Cefdinir (1.0 equiv) in an anhydrous solvent such as Dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath (0°C). Add a solution of Trifluoroacetic Acid (TFA) (e.g., 5-10% in DCM) dropwise[11][15]. The appearance of a bright yellow color indicates the formation of the trityl cation.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically rapid, often completing within 30-60 minutes.
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The crude Cefdinir can be precipitated by adding a non-polar solvent like diethyl ether or diisopropylether[11].
-
Purification: The precipitated solid is filtered, washed with the non-polar solvent, and dried under vacuum to yield high-purity Cefdinir. Further purification can be achieved by recrystallization if necessary.
Self-Validating System & Trustworthiness:
-
Visual Confirmation: The persistent yellow color of the trityl cation provides a simple visual cue that the deprotection is proceeding.
-
Chromatographic Analysis: HPLC analysis of the final product against a Cefdinir reference standard confirms the identity and purity, ensuring all protecting groups have been removed. The typical specification for total impurities in Cefdinir is not to exceed 2.0%[16].
-
Mild Conditions: The use of dilute TFA at low temperatures minimizes the risk of degrading the acid-sensitive β-lactam ring, a common issue with harsher deprotection methods[12].
Conclusion
N,O-Ditrityl (E)-Cefdinir is not merely an impurity but a purposefully designed key intermediate that is fundamental to the efficient and high-purity synthesis of the antibiotic Cefdinir. The use of the sterically demanding and readily cleavable trityl group exemplifies a robust chemical strategy to navigate the challenges posed by the multiple reactive centers within the Cefdinir molecule. The protocols and rationale detailed in this guide provide a framework for understanding and implementing this critical step in pharmaceutical manufacturing, ensuring the production of a safe and effective final drug product.
References
-
ResearchGate. Isolation, structural elucidation and characterization of impurities in Cefdinir. Available at: [Link]
-
Veeprho Pharmaceuticals. Cefdinir Impurities and Related Compound. Available at: [Link]
-
ResearchGate. Resources of Impurities in Cefdinir Bulk Material. Available at: [Link]
-
PubMed. An alternative procedure for preparation of cefdinir. Available at: [Link]
-
Wikidoc. Cefdinir description. Available at: [Link]
- Google Patents. CEFDINIR synthesis process - Patent 2030975.
-
EMBL-EBI. Compound: CEFDINIR (CHEMBL927). Available at: [Link]
-
PubChem - NIH. Cefdinir | C14H13N5O5S2. Available at: [Link]
-
Semantic Scholar. Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Available at: [Link]
- Google Patents. Process for the preparation of cefdinir - US20060040915A1.
-
Arkivoc. Synthesis of potential related compounds of Cefdinir. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. Recent Applications of Bifunctional Trityl Groups. Available at: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 2. arkat-usa.org [arkat-usa.org]
- 3. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Cefdinir description - wikidoc [wikidoc.org]
- 6. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. CEFDINIR synthesis process - Patent 2030975 [data.epo.org]
- 12. US20060040915A1 - Process for the preparation of cefdinir - Google Patents [patents.google.com]
- 13. Compound: CEFDINIR (CHEMBL927) - ChEMBL [ebi.ac.uk]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. veeprho.com [veeprho.com]
